5-Methoxy-2-nitroaniline (CAS 16133-49-6) is a critical regioselective building block for Iguratimod synthesis. Using the 4-methoxy isomer leads to inactive API stereoisomers and failed reactions. This compound ensures the correct N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide intermediate. • Regioselective precursor for Iguratimod (DMARD) intermediate • Enables clean iron-catalyzed heterocycle annulations, avoiding isomeric side-products • Consistent melting point 128-132 °C, stable for scale-up. Supplied with certificate of analysis. Global shipping.
5-Methoxy-2-nitroaniline (CAS 16133-49-6) is a highly substituted ortho-nitroaniline derivative characterized by its specific methoxy group at the 5-position. In industrial and laboratory procurement, it is primarily sourced as a critical regioselective building block for the synthesis of active pharmaceutical ingredients (APIs), particularly the disease-modifying antirheumatic drug (DMARD) Iguratimod, as well as specialized N-heterocycles like quinoxalines and benzimidazoles[1]. As a solid with a melting point of 128–132 °C, its handling and processability are well-established for scale-up . The compound's unique electronic profile—driven by the para-donating effect of the methoxy group relative to the nitro group—differentiates its reactivity in transition-metal-catalyzed reductions and annulations compared to its more common isomers, making it an irreplaceable precursor in specific synthetic routes [2].
Substituting 5-methoxy-2-nitroaniline with its more commercially abundant isomer, 4-methoxy-2-nitroaniline, fundamentally compromises downstream synthesis. In pharmaceutical manufacturing, the 5-methoxy position is non-negotiable for producing the correct structural isomer of the Iguratimod intermediate, N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide; using the 4-methoxy analog results in an inactive API isomer [1]. Furthermore, in catalytic N-heterocycle synthesis, the altered electronic distribution of the 4-methoxy isomer leads to divergent reactivity. For instance, during iron-catalyzed transfer hydrogenative condensations, the 4-methoxy isomer generates unresolvable, messy product mixtures, whereas the 5-methoxy isomer successfully undergoes the desired annulation [2]. Consequently, buyers must strictly specify CAS 16133-49-6 for processes requiring its exact steric and electronic profile.
In the multi-step industrial synthesis of the antirheumatic drug Iguratimod (T-614), the starting material dictates the final substitution pattern of the active molecule. 5-Methoxy-2-nitroaniline is exclusively required to undergo nucleophilic substitution with methanesulfonyl chloride, followed by copper-catalyzed etherification, to yield the critical intermediate N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide [1]. Utilizing 4-methoxy-2-nitroaniline as a substitute yields the 4-methoxy isomer, which fails to match the required pharmacophore of the approved drug.
| Evidence Dimension | Downstream API structural viability |
| Target Compound Data | Yields the correct 5-methoxy Iguratimod intermediate |
| Comparator Or Baseline | 4-Methoxy-2-nitroaniline yields an inactive 4-methoxy structural isomer |
| Quantified Difference | 100% vs 0% target API viability |
| Conditions | Nucleophilic substitution followed by methanesulfonylation and copper-mediated etherification |
Procurement must secure the exact 5-methoxy isomer to ensure regulatory compliance and biological efficacy in Iguratimod manufacturing.
The electronic differences between methoxy-nitroaniline isomers significantly impact their performance in transition-metal-catalyzed cyclocondensations. In the synthesis of quinoxalines via iron-catalyzed transfer hydrogenative condensation with vicinal diols, 5-methoxy-2-nitroaniline successfully undergoes reduction and annulation to form the desired quinoxaline derivatives [1]. In stark contrast, subjecting 4-methoxy-2-nitroaniline to the exact same catalytic conditions results in "messy products" on TLC, indicating an unresolvable mixture of degradation products and side reactions, with only trace amounts of the target scaffold observed [1].
| Evidence Dimension | Reaction chemoselectivity and product viability |
| Target Compound Data | Successful annulation to quinoxaline regioisomers |
| Comparator Or Baseline | 4-Methoxy-2-nitroaniline yields unresolvable "messy products" with only trace target formation |
| Quantified Difference | Viable annulation vs. catalytic failure |
| Conditions | Iron-catalyzed transfer hydrogenative condensation with vicinal diols using a Knölker complex and trimethylamine N-oxide |
For researchers developing green, iron-catalyzed routes to N-heterocycles, the 5-methoxy isomer is a viable substrate whereas the 4-methoxy isomer is incompatible.
5-Methoxy-2-nitroaniline demonstrates excellent processability in complex, multi-bond forming tandem reactions. In a developed one-pot, four-stage process involving diazotization, Heck-Matsuda coupling, and subsequent palladium-catalyzed nitro reduction/alkene hydrogenation, 5-methoxy-2-nitroaniline was efficiently converted to the corresponding 3,4-dihydroquinolin-2-one [1]. The reaction proceeded smoothly on a gram scale, delivering a 57% isolated yield without the need to isolate hazardous diazonium intermediates or perform separate reduction steps [1].
| Evidence Dimension | Gram-scale one-pot conversion yield |
| Target Compound Data | 57% isolated yield of 3,4-dihydroquinolin-2-one |
| Comparator Or Baseline | Traditional stepwise synthesis requiring isolation of intermediates |
| Quantified Difference | Consolidation of 4 distinct reaction stages into a single pot with >50% overall yield |
| Conditions | Diazotization followed by Heck-Matsuda coupling and Pd-catalyzed hydrogenation/reduction |
Demonstrates the compound's stability and compatibility with advanced, continuous or one-pot manufacturing workflows, reducing operational hazards and time.
Serves as the essential, regioselective starting material for synthesizing the N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide intermediate, ensuring the correct pharmacophore for the final antirheumatic drug [1].
Utilized as a reliable substrate in iron-catalyzed transfer hydrogenative condensations with vicinal diols, avoiding the unresolvable side-reactions seen with other methoxy-nitroaniline isomers [2].
Employed in one-pot diazotization/Heck-Matsuda/reduction cascades to generate 3,4-dihydroquinolin-2-one scaffolds on a gram scale for sodium ion channel modulator discovery[3].
Used as a specific diazo component in the single-step preparation of bis-(acetoacetylamino) benzene disazo pigments to achieve precise colorimetric properties [4].
Irritant